N,N-Diethyl-3-hydrazinylpropan-1-amine
Description
N,N-Diethyl-3-hydrazinylpropan-1-amine (CAS: 44911-14-0) is a tertiary amine featuring a hydrazinyl (-NH-NH₂) substituent at the 3-position of a propane backbone, with diethyl groups attached to the terminal nitrogen. This compound’s structural uniqueness lies in its dual nitrogen functionalities: a hydrazine group and a tertiary amine.
Properties
CAS No. |
44911-14-0 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.25 g/mol |
IUPAC Name |
N,N-diethyl-3-hydrazinylpropan-1-amine |
InChI |
InChI=1S/C7H19N3/c1-3-10(4-2)7-5-6-9-8/h9H,3-8H2,1-2H3 |
InChI Key |
JKAPLXAKEPFZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydrazinylpropan-1-amine typically involves the reaction of diethylamine with 3-chloropropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethylamine and 3-chloropropylhydrazine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Diethylamine is added dropwise to a solution of 3-chloropropylhydrazine in an appropriate solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
N,N-Diethyl-3-hydrazinylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydrazinylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between N,N-Diethyl-3-hydrazinylpropan-1-amine and related compounds:
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